4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde
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Overview
Description
4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S2 and a molecular weight of 243.35 g/mol . This compound features a thiophene ring substituted with a thiomorpholine group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with thiomorpholine derivatives under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiophene ring and thiomorpholine group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also affect cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Properties
Molecular Formula |
C10H13NO2S2 |
---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S2/c12-4-9-6-14-2-1-11(9)8-3-10(5-13)15-7-8/h3,5,7,9,12H,1-2,4,6H2 |
InChI Key |
ZJVNKXFKQPZVQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1C2=CSC(=C2)C=O)CO |
Origin of Product |
United States |
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